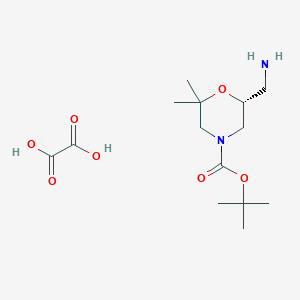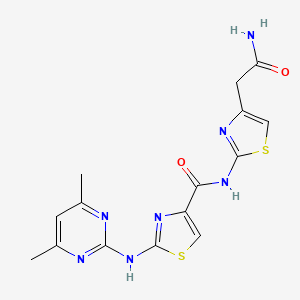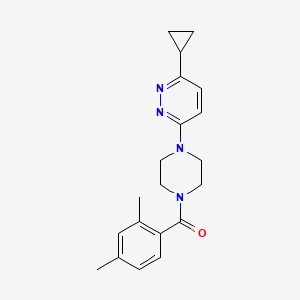
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as THPP-TFM, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects and has shown promise in a number of different applications. In
Mecanismo De Acción
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in the enhancement of synaptic plasticity and the improvement of memory function. It may also have other effects on the brain, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its effects on the brain, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and it may have off-target effects that could confound experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is in the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds that are based on the structure of this compound, but with improved pharmacokinetic properties. Finally, there is also potential for the development of new research tools, such as fluorescent probes or imaging agents, that are based on this compound.
Métodos De Síntesis
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide involves several steps, including the reaction of 5-bromo-3-(thiophen-2-yl)pentan-1-ol with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base. This is followed by the addition of hydroxylamine hydrochloride and sodium acetate, which results in the formation of this compound. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide has been used in a number of different scientific research applications. One of the most promising areas of research is in the field of neuroscience, where it has been found to have a variety of effects on the brain. For example, it has been shown to enhance synaptic plasticity and improve memory function in animal models. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S2/c17-16(18,19)24-13-3-5-14(6-4-13)26(22,23)20-9-7-12(8-10-21)15-2-1-11-25-15/h1-6,11-12,20-21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLCOHIUMQVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
![N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2847892.png)



![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)

